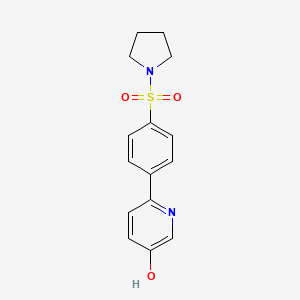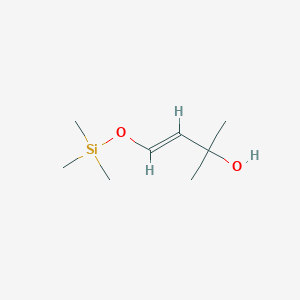
(Thiomorpholinium-4-ylmethyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Thiomorpholinium-4-ylmethyl)trifluoroborate is an organotrifluoroborate compound with the empirical formula C5H11BF3NS and a molecular weight of 185.02 g/mol . This compound is known for its involvement in Suzuki-Miyaura cross-coupling reactions and its role as a versatile and stable boronic acid surrogate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate typically involves the reaction of thiomorpholine with boron trifluoride. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(Thiomorpholinium-4-ylmethyl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the trifluoroborate with various aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water under mild to moderate temperatures .
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(Thiomorpholinium-4-ylmethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Thiomorpholinium-4-ylmethyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate. This complex then undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl or vinyl-aryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (cyanomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium Isoquinoline-4-trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
Uniqueness
(Thiomorpholinium-4-ylmethyl)trifluoroborate is unique due to its thiomorpholine moiety, which imparts distinct electronic and steric properties compared to other organotrifluoroborates. This uniqueness makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Eigenschaften
IUPAC Name |
trifluoro(thiomorpholin-4-ium-4-ylmethyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3NS/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNVVPNMYVRSKZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCSCC1)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692884 |
Source


|
| Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268340-95-9 |
Source


|
| Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6416022.png)






![13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6416077.png)
![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt](/img/structure/B6416084.png)
![3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride](/img/structure/B6416092.png)
